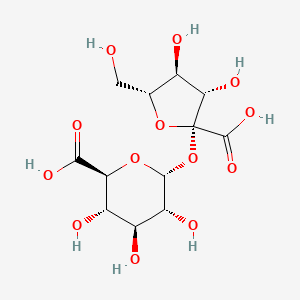
Sucrose 6,1'-Dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose 6,1’-Dicarboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose 6,1’-Dicarboxylic Acid can be synthesized through the catalytic oxidation of sucrose. This process involves the use of specific catalysts and controlled reaction conditions to introduce carboxylic acid groups at the 6 and 1’ positions of the sucrose molecule . The reaction typically requires an oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid (HNO3), under acidic or neutral conditions .
Industrial Production Methods
Industrial production of Sucrose 6,1’-Dicarboxylic Acid involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Sucrose 6,1’-Dicarboxylic Acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acetic anhydride, alkyl halides, amines.
Major Products Formed
Oxidation: Additional carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Scientific Research Applications
Sucrose 6,1’-Dicarboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Sucrose 6,1’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A dicarboxylic acid with a simpler structure, used in similar industrial applications.
Malic Acid: Another dicarboxylic acid, commonly found in fruits and used in food and beverage industries.
Adipic Acid: Widely used in the production of nylon and other polymers.
Uniqueness
Sucrose 6,1’-Dicarboxylic Acid is unique due to its complex structure derived from sucrose, which provides multiple functional groups for chemical modifications. This complexity allows for a broader range of applications and interactions compared to simpler dicarboxylic acids .
Properties
Molecular Formula |
C12H18O13 |
|---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7+,8+,10-,12-/m1/s1 |
InChI Key |
LXKVROZAJAYEQR-XVDDVZSMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(C(=O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















